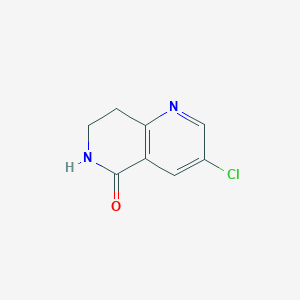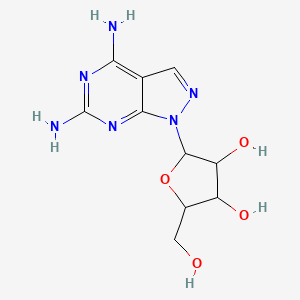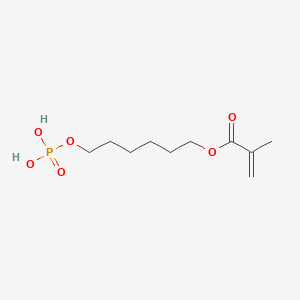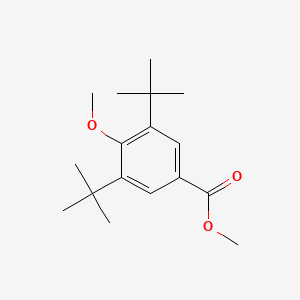
(Heptane-1,7-diyl)bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, 1,7-heptanediylbis[diphenyl-] is a tertiary phosphine compound characterized by the presence of two diphenylphosphine groups connected by a heptane chain. This compound is known for its applications in various fields, including catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, 1,7-heptanediylbis[diphenyl-] can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents . Another method includes the addition of P–H to unsaturated compounds . The reduction of phosphine oxides and related compounds is also a viable route . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of phosphine compounds often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and the desired purity of the final product. Industrial production may also involve additional steps for purification and stabilization of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, 1,7-heptanediylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: This reaction converts the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert phosphine oxides back to phosphines.
Substitution: Phosphines can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and reducing agents like silanes . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds. The specific products depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphine, 1,7-heptanediylbis[diphenyl-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphine, 1,7-heptanediylbis[diphenyl-] involves its ability to act as a ligand, coordinating with metal centers in catalytic processes . This coordination can facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphine, 1,7-heptanediylbis[diphenyl-] include:
1,1-Diphosphines: These compounds have two phosphine groups linked by a single methylene or methine group.
Divinylphosphines: These compounds feature vinyl groups attached to the phosphine.
Phosphine Oxides: These are oxidized forms of phosphines and are often used as intermediates in synthesis.
Uniqueness
Phosphine, 1,7-heptanediylbis[diphenyl-] is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and selectivity.
Propiedades
Número CAS |
64730-63-8 |
|---|---|
Fórmula molecular |
C31H34P2 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
7-diphenylphosphanylheptyl(diphenyl)phosphane |
InChI |
InChI=1S/C31H34P2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
Clave InChI |
MVWPQXNRKPOFAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


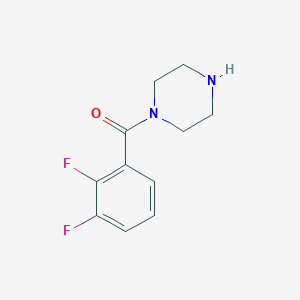
![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)



![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)

